Acetylleucine

Description

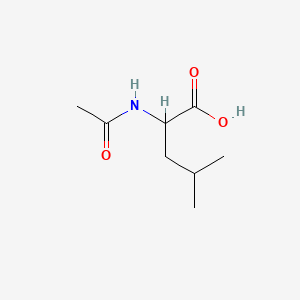

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXCEHXYPACJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859594 | |

| Record name | N-Acetylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-15-0, 1188-21-2 | |

| Record name | Acetyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylleucine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-DL-leucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Leucine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-DL-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76S41V71X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-acetyl-L-leucine cellular targets in cerebellar ataxia

An In-Depth Technical Guide to the Cellular Targets of N-acetyl-L-leucine in Cerebellar Ataxia

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-leucine (NALL) is emerging as a promising neuroprotective agent for a variety of neurodegenerative disorders characterized by cerebellar ataxia, including lysosomal storage diseases like Niemann-Pick type C (NPC) and GM2 gangliosidoses. As the pharmacologically active L-enantiomer of the racemic N-acetyl-DL-leucine, which has been used for decades to treat vertigo, NALL has demonstrated a favorable safety profile.[1][2] Preclinical and clinical investigations have begun to unravel its multifaceted mechanism of action. This guide synthesizes the current understanding of NALL's cellular targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed biological pathways. The evidence suggests that NALL does not have a single target but rather modulates several interconnected cellular pathways involved in metabolic regulation, cellular clearance, and neuroinflammation, collectively contributing to its therapeutic potential in cerebellar ataxia.

Proposed Cellular Targets and Mechanisms of Action

The neuroprotective effects of N-acetyl-L-leucine are attributed to its influence on multiple, often dysregulated, cellular pathways central to the pathogenesis of cerebellar ataxia. Once administered, NALL is transported into cells, likely via monocarboxylate transporters (MCTs), where it is believed to be deacetylated to L-leucine, though some effects may be attributable to the acetylated form itself.[1][3] The primary proposed mechanisms are detailed below.

Modulation of Cellular Metabolism

A core component of NALL's activity appears to be the restoration of metabolic homeostasis within the cerebellum.

-

Glucose and Energy Metabolism: In animal models of neurodegenerative diseases, NALL treatment has been shown to normalize glucose and glutamate (B1630785) metabolism.[2] Studies using [18F]-FDG-PET in patients have demonstrated that acetyl-leucine can activate cerebral glucose metabolism in the cerebellum, which correlates with enhanced cerebellar activity.[4][5] Furthermore, improvements in mitochondrial energy metabolism have been observed, suggesting NALL helps correct energy deficits that contribute to neuronal dysfunction.[2][6][7]

-

Cellular pH Regulation: A key hypothesis suggests NALL helps regulate intracellular pH.[3] Neurological disorders are often associated with elevated lactate (B86563) levels and subsequent pH imbalances. NALL may enter cells through transporters like MCT1 and facilitate the efflux of lactate, thereby restoring a more favorable pH for neuronal function.[3]

Caption: NALL's role in restoring neuronal metabolic homeostasis.

Enhancement of Cellular Clearance Pathways

Dysfunctional cellular waste disposal is a hallmark of many neurodegenerative diseases. NALL appears to bolster these critical maintenance processes.

-

Autophagy and Lysosomal Function: NALL promotes autophagy, the cellular process for degrading and recycling misfolded proteins and damaged organelles.[2][6] This may occur through inhibition of the mTORC1 pathway, a key negative regulator of autophagy.[3] However, some studies in mouse models of lysosomal storage disorders did not observe changes in mTOR phosphorylation, suggesting alternative mechanisms may be at play.[2][8] NALL has been shown to improve autophagy flux, indicating a restoration of the overall process.[2][9][10] A primary mechanism is the proposed activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[1]

-

Alpha-Synuclein (B15492655) Clearance: In models of Parkinson's disease, a synucleinopathy, NALL treatment led to the upregulation of lysosomal, mitochondrial, and synaptic proteins.[11][12] Critically, it reduced levels of pathological phosphorylated alpha-synuclein (pS129-syn), suggesting it enhances clearance mechanisms relevant to a broader range of neurodegenerative conditions.[11][12]

Caption: NALL enhances autophagy and lysosomal function.

Neuroprotection and Attenuation of Neuroinflammation

NALL exhibits direct neuroprotective properties by mitigating key pathological processes that lead to neuronal cell death.

-

Reduced Neuroinflammation: In a mouse model of traumatic brain injury (TBI), NALL treatment significantly reduced the expression of neuroinflammatory markers, including proinflammatory cytokines like IL-1β and Ifnb1.[10] Attenuating chronic neuroinflammation is a critical therapeutic goal, as it is a common pathogenic feature in most neurodegenerative lysosomal storage disorders.[2][6]

-

Decreased Oxidative Stress: In a Sandhoff disease model, NALL treatment increased levels of superoxide (B77818) dismutase, a vital enzyme that scavenges reactive oxygen species, indicating a reduction in oxidative stress.[2][6]

-

Stabilization of Neuronal Membrane Potential: An early hypothesis for the action of acetyl-leucine in treating vertigo stems from its ability to restore the membrane potential of hyperpolarized or depolarized vestibular neurons.[5][13] This mechanism, which may be mediated by interactions with membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2), is thought to be relevant to cerebellar neurons due to their close electrophysiological and anatomical connections with the vestibular system.[13][14]

-

Attenuation of Cell Death: By mitigating upstream insults like inflammation and metabolic dysfunction, NALL ultimately leads to a reduction in neuronal cell death, preserving cortical tissue and improving functional outcomes in injury models.[6][10]

Summary of Quantitative Data

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the efficacy of N-acetyl-L-leucine and its racemic form.

Table 1: Preclinical Efficacy of Acetyl-Leucine in Animal Models of Neurodegeneration

| Animal Model | Treatment | Dosage | Key Findings | Reference(s) |

|---|---|---|---|---|

| Niemann-Pick Type C1 (Npc1-/- mice) | Acetyl-L-leucine | Not specified | Delayed disease progression and extended lifespan. Acetyl-D-leucine was ineffective. | [6][15] |

| GM2 Gangliosidosis (Sandhoff disease, Hexb-/- mice) | Acetyl-DL-leucine | 0.1 g/kg/day | Modest but significant increase in lifespan. | [2][6] |

| Traumatic Brain Injury (CCI mouse model) | N-acetyl-L-leucine | Not specified | Significantly improved motor and cognitive outcomes; attenuated cell death and neuroinflammatory markers (IL-1β, Ifnb1). | [9][10] |

| Parkinson's Disease (Patient-derived neurons) | N-acetyl-L-leucine | Not specified | Reduced levels of pathological pS129-alpha-synuclein. |[11][12] |

Table 2: Clinical Efficacy of Acetyl-Leucine in Cerebellar Ataxia

| Study Type | Patient Population | Treatment | Dosage | Key Efficacy Outcomes | Reference(s) |

|---|---|---|---|---|---|

| Case Series | 13 patients with various degenerative ataxias | Acetyl-DL-leucine | 5 g/day | Significant Improvement: Mean SARA score decreased from 16.1 to 12.8 (p=0.002). Improved SCAFI scores and quality of life. | |

| Case Series | 12 patients with Niemann-Pick Type C | Acetyl-DL-leucine | 5 g/day | Significant Improvement: Notable improvements in cerebellar ataxia, cognition, and behavior. | [16] |

| Randomized Crossover Trial (ALCAT) | 108 patients with various cerebellar ataxias | Acetyl-DL-leucine | Not specified | No Significant Benefit: No evidence of a treatment benefit compared to placebo on the primary outcome (SARA score). | [17] |

| Randomized Crossover Trial | 20 patients with Ataxia Telangiectasia | N-acetyl-L-leucine | 1-4 g/day | No Significant Benefit: Failed to significantly improve motor function (SARA, SCAFI). Some improvement in nausea and constipation. | [18] |

| Phase III Crossover Trial | Patients with Niemann-Pick Type C (≥4 years old) | N-acetyl-L-leucine | Not specified | Positive Outcome: Statistically significant and clinically meaningful improvement on primary (SARA) and secondary endpoints. |[4] |

Key Experimental Protocols and Methodologies

The findings described in this guide are based on a range of established preclinical and clinical research methodologies.

Preclinical Animal Models and Behavioral Analysis

-

Disease Models: Genetically engineered mouse models are frequently used, such as the Npc1-/- mouse for Niemann-Pick Type C and the Hexb-/- mouse for Sandhoff disease, which spontaneously develop ataxia and other neurodegenerative symptoms.[6][15] For acute injury studies, the controlled cortical impact (CCI) model is used to induce a reproducible traumatic brain injury.[10]

-

Ataxia Assessment: Motor function and ataxia in rodents are quantified using tests such as the rotarod test (measuring latency to fall from a rotating rod), beam walking tests (assessing balance and coordination), and gait analysis to measure stride length and variability.

-

Workflow for Preclinical Efficacy Testing:

Caption: A typical experimental workflow in preclinical NALL studies.

Biochemical and Molecular Analysis

-

Western Blotting: This technique is used to quantify the levels of specific proteins. For example, to assess autophagy, researchers measure levels of LC3-II (a marker for autophagosomes) and p62 (a cargo receptor that is degraded by autophagy). To study neuroinflammation, levels of proteins like Iba1 (a microglia marker) are measured.

-

Quantitative PCR (qPCR): Used to measure gene expression levels. For instance, the expression of proinflammatory cytokines like Il1b and Ifnb1 can be quantified from brain tissue homogenates to assess the neuroinflammatory response.[10]

-

Metabolomics: Advanced techniques like mass spectrometry are used to analyze the levels of various metabolites (e.g., glucose, lactate, amino acids) in cerebellar tissue to understand how NALL modulates cellular metabolism.[2]

Clinical Assessment and Imaging

-

Clinical Rating Scales: The severity of ataxia in human patients is assessed using standardized clinical scales. The most common are the Scale for the Assessment and Rating of Ataxia (SARA), which provides a quantitative score of ataxia severity, and the Spinocerebellar Ataxia Functional Index (SCAFI), which includes timed tests like an 8-meter walk and the 9-Hole Peg Test.[18]

-

PET Imaging: Positron Emission Tomography (PET) using the tracer [18F]-fluorodeoxyglucose ([18F]-FDG) is employed to measure the regional cerebral metabolic rate of glucose. This non-invasive imaging technique allows researchers to visualize how a drug like acetyl-leucine impacts brain activity in specific regions, such as the cerebellum.[5]

Conclusion and Future Directions

N-acetyl-L-leucine represents a significant therapeutic candidate for cerebellar ataxia, acting not on a single target but through a multifaceted mechanism that restores cellular homeostasis. Its primary cellular effects converge on improving metabolic function, enhancing crucial cellular clearance pathways like autophagy, and attenuating neuroinflammation and oxidative stress.

While preclinical studies and clinical trials in specific patient populations like Niemann-Pick Type C have shown promising and statistically significant benefits, broader trials in heterogeneous ataxia populations have yielded mixed results.[4][17][18] This highlights a critical need for future research to focus on:

-

Elucidating the Primary Target(s): Further investigation is required to determine the direct molecular binding partners of NALL and to clarify the hierarchy of its downstream effects (e.g., is metabolic normalization upstream of improved autophagy?).

-

Biomarker Development: Identifying biomarkers that can predict patient response is crucial for designing more targeted clinical trials and moving towards personalized medicine.

-

Defining Responsive Subgroups: Future clinical trials should focus on well-defined subgroups of cerebellar ataxia to better assess the efficacy of NALL in specific disease contexts.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. nnpdf.org [nnpdf.org]

- 3. nbinno.com [nbinno.com]

- 4. N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl-dl-leucine in cerebellar ataxia ([18F]-FDG-PET study): how does a cerebellar disorder influence cortical sensorimotor networks? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Acetyl-l-Leucine and Neurodegenerative Disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 9. biorxiv.org [biorxiv.org]

- 10. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of acetyl-dl-leucine in patients with cerebellar ataxia: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of acetyl-DL-leucine on cerebellar ataxia (ALCAT trial): study protocol for a multicenter, multinational, randomized, double-blind, placebo-controlled, crossover phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Acetyl-leucine slows disease progression in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Safety and Efficacy of Acetyl-DL-Leucine in Certain Types of Cerebellar Ataxia: The ALCAT Randomized Clinical Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy and safety of N-acetyl-L-leucine in patients with ataxia telangiectasia: A randomized, double-blind, placebo-controlled, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Contrasting Pharmacological Profiles of Acetylleucine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-leucine, a modified amino acid, has long been available as a racemic mixture (N-acetyl-DL-leucine) for the treatment of vertigo.[1] However, recent investigations have unveiled a significant divergence in the pharmacological activities of its constituent enantiomers: N-acetyl-L-leucine (L-acetylleucine) and N-acetyl-D-leucine (D-acetylleucine). This technical guide provides a comprehensive overview of the distinct pharmacological profiles of these enantiomers, summarizing key quantitative data, detailing experimental methodologies, and visualizing proposed mechanisms of action. Evidence strongly indicates that N-acetyl-L-leucine is the pharmacologically active moiety, demonstrating therapeutic potential across a range of neurological disorders, including Niemann-Pick disease type C, cerebellar ataxia, and traumatic brain injury.[2][3][4] In contrast, N-acetyl-D-leucine appears to be largely inactive and may impede the absorption and efficacy of its L-counterpart.[5][6]

Pharmacokinetic Profiles: A Tale of Two Enantiomers

Pharmacokinetic studies, primarily conducted in mice, reveal stark differences in the absorption, distribution, metabolism, and excretion of L- and D-acetylleucine. When administered as a racemic mixture, the plasma concentration of the D-enantiomer is significantly higher than that of the L-enantiomer.[5][7] This disparity is attributed to the D-enantiomer inhibiting the intestinal uptake of the L-enantiomer and the rapid first-pass metabolism of L-acetylleucine, likely through deacetylation.[5][8]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for N-acetyl-L-leucine and N-acetyl-D-leucine following oral administration of the racemic mixture (N-acetyl-DL-leucine) or purified N-acetyl-L-leucine in mice.

| Parameter | N-acetyl-L-leucine (from Racemate) | N-acetyl-D-leucine (from Racemate) | N-acetyl-L-leucine (Purified) |

| Cmax (ng/mL) | ~3,000[9] | ~86,100[5] | ~15,000[9] |

| AUC (ng*h/mL) | 573[10] | 57,800[5] | - |

| Tmax (h) | 0.25[10] | 0.5[10] | - |

| T1/2 (h) | 0.7[10] | 0.8[10] | - |

-

Cmax: Maximum plasma concentration.

-

AUC: Area under the plasma concentration-time curve.

-

Tmax: Time to reach maximum plasma concentration.

-

T1/2: Elimination half-life.

Note: The data are compiled from studies in mice and may not be directly extrapolated to humans. Values are approximate and serve for comparative purposes.

Experimental Protocol: Pharmacokinetic Analysis in Mice

Objective: To determine the pharmacokinetic profiles of N-acetyl-L-leucine and N-acetyl-D-leucine following oral administration.

Methodology:

-

Animal Model: Male mice are used for the study.[7]

-

Drug Administration: A single oral dose of either racemic N-acetyl-DL-leucine or purified N-acetyl-L-leucine is administered.[7]

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) post-administration.[5] Plasma is separated by centrifugation.

-

Sample Analysis: Plasma concentrations of N-acetyl-L-leucine and N-acetyl-D-leucine are quantified using a validated chiral liquid chromatography-mass spectrometry (LC/MS) method.[5]

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T1/2.[5]

Mechanism of Action: A Multi-pronged Approach

The therapeutic effects of N-acetyl-L-leucine are believed to stem from a combination of mechanisms, primarily centered on neuronal function and cellular health.

Cellular Uptake and Metabolism

A pivotal discovery is that acetylation of L-leucine alters its cellular uptake mechanism. While L-leucine is transported by the L-type amino acid transporter (LAT1), N-acetyl-L-leucine is taken up by monocarboxylate transporters (MCTs), particularly MCT1.[11][12] This switch is crucial as it bypasses the potentially saturated LAT1 transporter. Both L- and D-enantiomers are substrates for MCT1.[12]

Once inside the cell, N-acetyl-L-leucine acts as a prodrug and is deacetylated to L-leucine.[12] The D-enantiomer, however, is not readily metabolized.[8] The intracellular release of L-leucine can then influence various cellular processes.

Proposed Therapeutic Mechanisms

Several downstream effects of N-acetyl-L-leucine have been proposed to contribute to its therapeutic efficacy:

-

Modulation of Neuronal Excitability: N-acetyl-DL-leucine has been shown to restore the membrane potential of abnormally hyperpolarized or depolarized vestibular neurons, suggesting a role in normalizing neuronal excitability.[1][13] This may be mediated by interactions with membrane phospholipids.[1]

-

Enhancement of Glucose Metabolism: Studies in patients with cerebellar ataxia have indicated that this compound can modify glucose metabolism in the brain, with observed increases in the visual and vestibular cortices and decreases in the cerebellum.[13] This suggests a potential to enhance compensatory processes.

-

Lysosomal Function and Autophagy: N-acetyl-L-leucine has been shown to upregulate autophagy, the cellular process for degrading and recycling damaged components.[13] This is particularly relevant for lysosomal storage disorders like Niemann-Pick disease type C, where it has been observed to reduce the expanded lysosomal volume in patient-derived cells.[14]

-

Neuroprotection and Anti-inflammation: N-acetyl-L-leucine has demonstrated neuroprotective effects by reducing neuroinflammation and attenuating neuronal cell death in models of traumatic brain injury.[1][4]

Therapeutic Implications and Future Directions

The distinct pharmacological profiles of the this compound enantiomers have significant implications for clinical development. The evidence strongly supports the use of purified N-acetyl-L-leucine over the racemic mixture.[8] The accumulation of the D-enantiomer with chronic administration of the racemate could lead to unknown long-term effects.[5]

Clinical trials are increasingly focusing on N-acetyl-L-leucine for various neurological conditions.[15][16] Further research is warranted to fully elucidate the downstream signaling pathways activated by intracellular L-leucine following N-acetyl-L-leucine administration and to explore its therapeutic potential in a broader range of neurodegenerative diseases.

Conclusion

The pharmacological profile of this compound is defined by a stark contrast between its enantiomers. N-acetyl-L-leucine emerges as the therapeutically active form, with a unique cellular uptake mechanism and a multi-faceted mode of action that holds promise for treating a variety of neurological disorders. Conversely, N-acetyl-D-leucine is largely inactive and may negatively impact the pharmacokinetics of the active L-enantiomer. This understanding is critical for the rational design of future clinical trials and the development of new therapeutic strategies based on this intriguing molecule.

References

- 1. medrxiv.org [medrxiv.org]

- 2. medrxiv.org [medrxiv.org]

- 3. Acetyl-DL-leucine improves gait variability in patients with cerebellar ataxia-a case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on vestibular compensation: Behavioral investigation in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]

- 8. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

- 13. curesyngap1.org [curesyngap1.org]

- 14. scispace.com [scispace.com]

- 15. N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. neurology.org [neurology.org]

Acetylleucine's Role in Modulating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including traumatic brain injury (TBI), neurodegenerative diseases, and lysosomal storage disorders. Emerging evidence highlights N-acetyl-L-leucine (NALL), the active L-enantiomer of acetylleucine, as a promising therapeutic agent with potent neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth analysis of the current understanding of this compound's role in modulating neuroinflammation, focusing on its mechanisms of action, relevant signaling pathways, and experimental evidence from preclinical studies. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this field.

Introduction

N-acetyl-L-leucine is an orally bioavailable, modified amino acid that has been demonstrated to cross the blood-brain barrier and exert neuroprotective effects.[1] Its therapeutic potential is attributed to a multi-faceted mechanism of action that includes the restoration of neuronal function, enhancement of cellular clearance pathways, and modulation of neuroinflammatory processes.[2][3] This guide synthesizes the current preclinical evidence for the anti-neuroinflammatory effects of this compound, with a particular focus on its application in traumatic brain injury models.

Mechanisms of Action in Neuroinflammation

This compound appears to mitigate neuroinflammation through several interconnected mechanisms. The primary proposed pathways include the restoration of autophagy flux and the downregulation of key pro-inflammatory mediators.

Restoration of Autophagy Flux

A key neuroprotective mechanism of NALL is its ability to restore autophagy flux, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates.[4] In the context of brain injury, impaired autophagy contributes to the accumulation of cellular debris, triggering and sustaining a neuroinflammatory response.[4] NALL treatment has been shown to partially restore this crucial process, leading to reduced accumulation of autophagosomes and the autophagic cargo adaptor protein SQSTM1/p62 in the injured cortex.[4][5] This restoration of cellular homeostasis is believed to be a primary contributor to its anti-inflammatory and neuroprotective effects.[5][6]

Modulation of Pro-inflammatory Gene Expression

Preclinical studies have demonstrated that NALL treatment significantly attenuates the expression of key pro-inflammatory genes in the brain following injury.[1][7] This includes a marked reduction in the mRNA levels of Interleukin-1 beta (IL-1β), Interferon-beta (IFN-β), and NADPH oxidase 2 (NOX2).[1][8]

-

IL-1β: A potent pro-inflammatory cytokine involved in the inflammasome-mediated inflammatory response and a trigger for astrocyte activation.[4]

-

IFN-β: A cytokine whose-mediated neuroinflammation has been linked to chronic neurodegeneration in experimental TBI.[1]

-

NOX2: An enzyme that enhances the production of reactive oxygen species (ROS), contributing to oxidative stress and neurotoxicity.[4]

By downregulating these critical inflammatory mediators, this compound helps to dampen the neuroinflammatory cascade that contributes to secondary injury and progressive neurodegeneration.[1]

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the quantitative data from a key preclinical study investigating the effects of N-acetyl-L-leucine on the expression of pro-inflammatory markers in a mouse model of traumatic brain injury.

| Pro-Inflammatory Marker | Treatment Group | Relative mRNA Expression Level (Mean ± SEM) | Fold Change vs. TBI + Vehicle | p-value | Reference |

| IL-1β (Il1b) | TBI + NALL | ~2.5 | Significant Decrease | p < 0.05 | [8] |

| TBI + Vehicle | ~5.0 | - | [8] | ||

| IFN-β (Ifnb1) | TBI + NALL | ~1.5 | Significant Decrease | p < 0.05 | [8] |

| TBI + Vehicle | ~3.0 | - | [8] | ||

| NOX2 (Cybb) | TBI + NALL | ~2.0 | Significant Decrease | *p < 0.05 | [8] |

| TBI + Vehicle | ~4.0 | - | [8] | ||

| iNOS (Nos2) | TBI + NALL | No Significant Change | - | > 0.05 | [8] |

| TBI + Vehicle | - | - | [8] | ||

| NLRP3 (Nlrp3) | TBI + NALL | No Significant Change | - | > 0.05 | [8] |

| TBI + Vehicle | - | - | [8] | ||

| TNF (Tnf) | TBI + NALL | Decreasing Trend | - | > 0.05 | [1] |

| TBI + Vehicle | - | - | [1] |

Note: The values for relative mRNA expression are estimated from the graphical data presented in the cited publication and are intended for comparative purposes.

Signaling Pathways

While the precise signaling cascades modulated by this compound are still under investigation, a proposed mechanism involves the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a master regulator of cell growth and metabolism that negatively regulates autophagy.

References

- 1. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl-leucine slows disease progression in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.ucc.ie [research.ucc.ie]

- 4. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-Acetyl-DL-Leucine: A Deep Dive into its Influence on Biochemical Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-DL-leucine, and more specifically its L-enantiomer N-acetyl-L-leucine (NALL), has emerged as a promising therapeutic agent for a range of neurological disorders. Initially used for the treatment of vertigo, recent research has illuminated its potential in managing debilitating conditions such as Niemann-Pick disease type C (NPC), cerebellar ataxias, and even showing promise in the context of traumatic brain injury and Parkinson's disease.[1][2][3] This guide provides a comprehensive overview of the biochemical pathways influenced by N-acetyl-DL-leucine, with a focus on NALL, detailing its proposed mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers in the field.

Cellular Uptake and Metabolism

The journey of N-acetyl-DL-leucine begins with its transport into the cell. Unlike its parent amino acid, leucine, which primarily utilizes the L-type amino acid transporter 1 (LAT1), N-acetylation switches the transporter preference. N-acetyl-L-leucine is taken up by monocarboxylate transporters (MCTs), particularly MCT1, as well as organic anion transporters (OAT1 and OAT3).[4] This switch is crucial as MCT1 is ubiquitously expressed, facilitating broad tissue distribution, including passage across the blood-brain barrier.[4][5]

Once inside the cell, N-acetyl-L-leucine is deacetylated to yield L-leucine.[4] This intracellular release of L-leucine is thought to be a key step in its mechanism of action, as L-leucine is a potent signaling molecule with diverse metabolic roles.[6] The D-enantiomer, N-acetyl-D-leucine, is not metabolized to the same extent and can competitively inhibit the uptake of the active L-enantiomer.[7][8]

Core Biochemical Pathways Influenced by N-Acetyl-DL-Leucine

The therapeutic effects of N-acetyl-DL-leucine are attributed to its influence on several interconnected biochemical pathways, primarily revolving around cellular homeostasis, energy metabolism, and neuroinflammation.

Lysosomal Function and Autophagy

A key mechanism of action of N-acetyl-L-leucine is the enhancement of lysosomal function and the autophagy pathway.[1] In several neurodegenerative lysosomal storage disorders, such as Niemann-Pick disease type C, there is an accumulation of toxic cellular debris due to impaired lysosomal function.[9][10] N-acetyl-L-leucine has been shown to reduce the expanded lysosomal volume in NPC patient-derived fibroblasts and NPC1-deficient CHO cells.[11][12] This is thought to be achieved by improving autophagy flux, the process of capturing and degrading cellular waste in lysosomes.[5][6]

Mitochondrial Bioenergetics and Metabolism

N-acetyl-L-leucine has been shown to correct metabolic dysfunction and improve mitochondrial energy production.[5][13] Studies in mouse models of Sandhoff disease and NPC have demonstrated that treatment normalizes glucose and glutamate (B1630785) metabolism and improves mitochondrial energy metabolism.[9] This is associated with an increase in ATP production.[14] The enhanced energy state is believed to contribute to the restoration of neuronal function and protection against neurodegeneration.

Neuroinflammation

Neuroinflammation is a common feature of many neurodegenerative diseases. N-acetyl-L-leucine has demonstrated anti-inflammatory properties by reducing the expression of neuroinflammatory markers.[1][6] In a mouse model of traumatic brain injury, NALL treatment was associated with a decrease in microglial activation, as indicated by reduced Iba1 expression.[5] This attenuation of the inflammatory cascade helps to protect neurons from secondary damage.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical and preclinical studies on N-acetyl-DL-leucine and its L-enantiomer.

Table 1: Clinical Efficacy of N-acetyl-L-leucine in Niemann-Pick Disease Type C

| Parameter | N-acetyl-L-leucine Group | Placebo Group | p-value | Reference |

| Mean Change in SARA Score | -1.97 ± 2.43 | -0.60 ± 2.39 | <0.001 | [15][16] |

Table 2: In Vitro Effects of N-acetyl-leucine Enantiomers on Lysosomal Volume in NPC1 Patient Fibroblasts

| Treatment | Reduction in Relative Lysosomal Volume | p-value | Reference |

| N-acetyl-L-leucine | Most effective | <0.001 | [11][12] |

| N-acetyl-DL-leucine | Intermediate effectiveness | <0.01 | [11][12] |

| N-acetyl-D-leucine | Not statistically significant | - | [11][12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on N-acetyl-DL-leucine.

In Vivo Assessment of Motor Coordination: Rotarod Test

This protocol is adapted from methods used to assess motor coordination in mouse models of ataxia.[17][18]

-

Objective: To evaluate the effect of N-acetyl-L-leucine on motor coordination and balance.

-

Apparatus: Commercially available Rotarod apparatus for mice.

-

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.

-

Training (Optional but recommended): Place mice on the rod rotating at a low constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for 2-3 trials on the day before the experiment.

-

Testing:

-

Set the rotarod to accelerate from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).

-

Place the mouse on the rotating rod.

-

Record the latency to fall from the rod.

-

Perform 3 trials with an inter-trial interval of at least 15 minutes.

-

-

-

Data Analysis: Compare the average latency to fall between the N-acetyl-L-leucine treated group and the vehicle control group using an appropriate statistical test (e.g., two-way ANOVA for repeated measures).

Assessment of Autophagy Flux in Cell Culture

This protocol is for quantifying autophagy flux using a tandem fluorescent-tagged LC3 reporter (mRFP-GFP-LC3).[5]

-

Objective: To measure the effect of N-acetyl-L-leucine on the rate of autophagy.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) stably expressing mRFP-GFP-LC3.

-

N-acetyl-L-leucine.

-

Autophagy inducer (e.g., Rapamycin) and inhibitor (e.g., Bafilomycin A1).

-

Fluorescence microscope.

-

-

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes.

-

Treatment: Treat cells with N-acetyl-L-leucine at various concentrations for a specified time (e.g., 24 hours). Include vehicle control, positive control (Rapamycin), and negative flux control (Bafilomycin A1).

-

Fixation and Staining: Fix cells with 4% paraformaldehyde and stain nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope with filters for GFP (autophagosomes) and mRFP (autophagosomes and autolysosomes).

-

-

Data Analysis: Quantify the number of GFP-positive puncta (yellow in merged image) and mRFP-only puncta (red in merged image) per cell. An increase in the ratio of red to yellow puncta indicates enhanced autophagy flux.

Immunohistochemistry for Neuroinflammation and Neuronal Survival

This protocol describes the staining for Iba1 (a marker of microglial activation) and NeuN (a marker for mature neurons).[5]

-

Objective: To assess the effect of N-acetyl-L-leucine on neuroinflammation and neuronal survival in brain tissue.

-

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain sections.

-

Primary antibodies: anti-Iba1 and anti-NeuN.

-

Fluorescently labeled secondary antibodies.

-

DAPI for nuclear counterstain.

-

Fluorescence microscope.

-

-

Procedure:

-

Antigen Retrieval: Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

-

Blocking: Block non-specific binding with a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with appropriate fluorescently labeled secondary antibodies.

-

Counterstaining and Mounting: Counterstain with DAPI and mount with antifade mounting medium.

-

-

Data Analysis: Acquire images and quantify the number of Iba1-positive cells and NeuN-positive cells in specific brain regions. Compare the results between treated and control groups.

Clinical Assessment of Ataxia: SARA Score

The Scale for the Assessment and Rating of Ataxia (SARA) is a validated clinical scale used in trials for cerebellar ataxia.[15][19][20]

-

Objective: To clinically quantify the severity of ataxia.

-

Domains Assessed: The SARA score comprises eight items:

-

Gait

-

Stance

-

Sitting

-

Speech disturbance

-

Finger chase

-

Nose-finger test

-

Fast alternating hand movements

-

Heel-shin slide

-

-

Scoring: Each item is scored on a scale, with a total score ranging from 0 (no ataxia) to 40 (most severe ataxia).

-

Administration: The scale is administered by a trained clinician who observes the patient performing a series of tasks corresponding to each domain.

Conclusion

N-acetyl-DL-leucine, particularly its L-enantiomer, demonstrates significant therapeutic potential in a variety of neurological disorders by modulating fundamental cellular processes. Its ability to enhance lysosomal function and autophagy, improve mitochondrial bioenergetics, and reduce neuroinflammation provides a multi-faceted approach to combating neurodegeneration. The quantitative data from both preclinical and clinical studies are promising, and the detailed experimental protocols provided in this guide offer a solid foundation for further research into the precise mechanisms of action and broader therapeutic applications of this intriguing molecule. As our understanding of the intricate biochemical pathways influenced by N-acetyl-DL-leucine continues to grow, so too will its potential to become a valuable tool in the neurologist's armamentarium.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. biorxiv.org [biorxiv.org]

- 4. nnpdf.org [nnpdf.org]

- 5. benchchem.com [benchchem.com]

- 6. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. bioradiations.com [bioradiations.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. cpu.edu.cn [cpu.edu.cn]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. mmpc.org [mmpc.org]

- 18. ataxia.org [ataxia.org]

- 19. neurology.org [neurology.org]

- 20. clinicaltrials.eu [clinicaltrials.eu]

The Neuroprotective Potential of Acetylleucine: An In-depth Examination of its Impact on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-DL-leucine (acetylleucine) is a modified amino acid that has been used for decades in the treatment of vertigo and is now emerging as a promising therapeutic agent for a range of neurodegenerative disorders. Its neuroprotective effects are thought to be mediated, in part, through the modulation of mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of how this compound impacts mitochondrial bioenergetics, dynamics, and redox status. We present available quantitative data in a structured format, detail relevant experimental protocols, and visualize key signaling pathways to offer a thorough resource for researchers and drug development professionals in the field of neuropharmacology and mitochondrial medicine.

Introduction

Mitochondrial dysfunction is a central hallmark of numerous neurodegenerative diseases, including Niemann-Pick disease type C (NPC), Parkinson's disease, and various ataxias.[1] Impaired mitochondrial function leads to a cascade of detrimental events, including decreased ATP production, increased generation of reactive oxygen species (ROS), and the initiation of apoptotic cell death pathways. This compound has demonstrated therapeutic potential in several of these conditions, and a growing body of evidence points towards the restoration of mitochondrial homeostasis as a key mechanism of its action.[2][3] This document synthesizes the existing preclinical and clinical findings to provide a detailed technical guide on the effects of this compound on mitochondrial function.

Effects of this compound on Mitochondrial Bioenergetics

This compound appears to enhance cellular energy metabolism by improving the efficiency of mitochondrial respiration. This is achieved through its influence on the electron transport chain (ETC) and subsequent ATP synthesis.

Electron Transport Chain (ETC) Efficiency

This compound has been shown to support mitochondrial health by improving the efficiency of the electron transport chain.[4] This leads to a reduction in the leakage of electrons that can generate harmful ROS. While direct quantitative data on the activity of individual ETC complexes following this compound treatment is still emerging, studies on its parent compound, leucine (B10760876), have shown positive effects on mitochondrial respiratory function. For instance, leucine supplementation has been observed to normalize oxygen consumption in models of heart failure with preserved ejection fraction.

ATP Production

A key consequence of improved ETC function is an increase in ATP synthesis. While direct measurements of ATP levels in response to this compound are not extensively reported in tabular format in the reviewed literature, the overarching hypothesis is that by optimizing mitochondrial respiration, this compound helps to restore cellular energy levels, which is particularly beneficial in the context of neurodegenerative diseases where energy deficits are a common feature.

Impact on Mitochondrial Redox Homeostasis and Oxidative Stress

One of the most consistently reported effects of this compound is its ability to mitigate oxidative stress, a key contributor to neuronal damage.

Reduction of Reactive Oxygen Species (ROS)

Studies have demonstrated that this compound treatment can significantly reduce mitochondrial superoxide (B77818) levels. In a study using a cellular model of Niemann-Pick disease type C (NPC), treatment with this compound led to a normalization of mitochondrial superoxide, as measured by the fluorescent probe MitoSOX.[5]

Enhancement of Antioxidant Defenses

This compound also appears to bolster the cell's endogenous antioxidant defense mechanisms. In a mouse model of Sandhoff disease, treatment with acetyl-DL-leucine (ADLL) resulted in a significant increase in the levels of the antioxidant enzyme superoxide dismutase 1 (SOD1) in the cerebellum.[6]

Table 1: Effect of this compound and its Enantiomers on Mitochondrial Superoxide and Volume in NPC1-deficient CHO Cells [5]

| Treatment (1 mM for 24h) | Parameter | % Change from Untreated NPC1 cells | p-value |

| Acetyl-DL-leucine (ADLL) | Mitochondrial Superoxide (MitoSOX) | Normalization | < 0.0001 |

| Acetyl-L-leucine (ALL) | Mitochondrial Superoxide (MitoSOX) | Normalization | < 0.0001 |

| Acetyl-D-leucine (ADL) | Mitochondrial Superoxide (MitoSOX) | Normalization | < 0.0001 |

| Acetyl-DL-leucine (ADLL) | Mitochondrial Volume (MitoTracker Green) | ↓ 16.8% | 0.0150 |

| Acetyl-L-leucine (ALL) | Mitochondrial Volume (MitoTracker Green) | ↓ 17.1% | 0.0133 |

| Acetyl-D-leucine (ADL) | Mitochondrial Volume (MitoTracker Green) | ↓ 15.8% | 0.0215 |

Table 2: Effect of Acetyl-DL-leucine on SOD1 Levels in a Mouse Model of Sandhoff Disease [6]

| Treatment Group | Parameter | % Increase in SOD1 Levels (vs. untreated Hexb-/-) | p-value |

| ADLL-treated Hexb-/- mice | Cerebellar SOD1 | 12.59% | 0.0121 |

Influence on Mitochondrial Biogenesis and Dynamics

This compound may also influence the lifecycle of mitochondria, including their creation (biogenesis) and maintenance of a healthy mitochondrial network (dynamics).

Mitochondrial Biogenesis

The master regulator of mitochondrial biogenesis is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). While direct evidence of this compound's effect on PGC-1α expression is limited, studies on leucine have shown that it can stimulate the expression of genes involved in mitochondrial biogenesis.[6] A proteomics study of Parkinson's disease patient-derived dopaminergic neurons treated with N-acetyl-l-leucine (NALL) revealed an upregulation of mitochondrial proteins, suggesting a potential role in promoting mitochondrial biogenesis.[2]

Mitochondrial Volume

In the aforementioned study on NPC1-deficient CHO cells, treatment with this compound and its enantiomers resulted in a significant decrease in mitochondrial volume, as measured by MitoTracker Green.[5] This may reflect a restoration of normal mitochondrial morphology and a reduction in mitochondrial swelling, which is often associated with dysfunction.

Key Signaling Pathways

The beneficial effects of this compound on mitochondrial function are likely mediated by its influence on several key cellular signaling pathways.

mTORC1 Signaling Pathway

Leucine, the parent amino acid of this compound, is a known activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. However, studies suggest that N-acetylleucine amide, a derivative, can act as an inhibitor of mTORC1 signaling.[7] Inhibition of mTORC1 is known to induce autophagy, a cellular recycling process that can help clear damaged mitochondria (mitophagy), thereby improving the overall health of the mitochondrial pool.

Caption: this compound's potential inhibition of mTORC1, contrasting with leucine's activation.

PGC-1α Signaling Pathway

As the master regulator of mitochondrial biogenesis, PGC-1α integrates various cellular signals to control the expression of genes required for mitochondrial proliferation and function. While the direct interaction of this compound with this pathway is still under investigation, its influence on mitochondrial health suggests a potential modulation of PGC-1α activity.

Caption: PGC-1α as a central regulator of mitochondrial biogenesis and antioxidant response.

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the effects of this compound on mitochondrial function.

Measurement of Mitochondrial Superoxide (MitoSOX Assay)

This protocol is adapted from studies investigating mitochondrial ROS production.[5]

-

Cell Culture and Treatment: Plate cells (e.g., CHO cells, primary neurons) in a suitable culture vessel and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red mitochondrial superoxide indicator in warm HBSS or other suitable buffer. Remove the culture medium, wash the cells once with warm buffer, and then incubate the cells with the MitoSOX working solution for 10-30 minutes at 37°C, protected from light.

-

Washing: After incubation, gently wash the cells three times with warm buffer to remove excess probe.

-

Imaging and Quantification: Image the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation/emission ~510/580 nm). The fluorescence intensity is proportional to the level of mitochondrial superoxide. For quantitative analysis, the fluorescence intensity of multiple cells per condition should be measured using image analysis software.

Assessment of Mitochondrial Mass (MitoTracker Green Assay)

This protocol is based on methods for determining mitochondrial volume.[5]

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the MitoSOX assay protocol.

-

MitoTracker Staining: Prepare a working solution of MitoTracker Green FM (e.g., 100-200 nM) in warm culture medium. Remove the existing medium and incubate the cells with the MitoTracker Green working solution for 30-45 minutes at 37°C.

-

Washing: Wash the cells once with fresh warm medium.

-

Imaging and Quantification: Visualize the stained mitochondria using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~490/516 nm). Quantify the total fluorescence intensity per cell to determine the relative mitochondrial mass.

Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines a general procedure using a Seahorse XF Analyzer.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound or vehicle for the desired duration.

-

Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate the plate at 37°C in a non-CO2 incubator.

-

Seahorse XF Analysis: Load the sensor cartridge with the compounds for the mitochondrial stress test (oligomycin, FCCP, and rotenone/antimycin A). Place the cell plate in the Seahorse XF Analyzer and run the assay protocol to measure the OCR at baseline and in response to the injected compounds.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts a beneficial effect on mitochondrial function, which likely contributes to its neuroprotective properties. Key observed effects include a reduction in oxidative stress, potential improvements in bioenergetic efficiency, and modulation of mitochondrial mass. The proposed mechanisms involve the inhibition of mTORC1 signaling and a potential influence on the PGC-1α pathway.

Future research should focus on generating more comprehensive quantitative data on the effects of this compound on ATP production, mitochondrial membrane potential, and the specific activities of the electron transport chain complexes. Detailed investigations into the direct interaction of this compound with key signaling molecules like PGC-1α and components of the mTORC1 pathway will further elucidate its precise mechanism of action. As our understanding of this compound's impact on mitochondria deepens, so too will its potential as a valuable therapeutic strategy for a range of debilitating neurodegenerative diseases.

References

- 1. nnpdf.org [nnpdf.org]

- 2. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Acetylleucine in Restoring Neuronal Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-leucine, an acetylated derivative of the essential amino acid L-leucine, has emerged as a promising therapeutic agent for a range of neurological disorders, particularly those associated with neuronal hyperexcitability and membrane potential dysregulation. This technical guide provides an in-depth analysis of the core mechanisms by which acetylleucine is understood to restore neuronal membrane potential. Drawing upon preclinical and clinical research, this document summarizes the quantitative data, details key experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows. The primary mechanism of action appears to be a direct biophysical interaction with the neuronal membrane, leading to its stabilization and the normalization of ion channel function. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and similar compounds.

Core Mechanism of Action: Neuronal Membrane Stabilization

This compound is proposed to exert its primary therapeutic effect through the direct stabilization of neuronal cell membranes. Unlike classical pharmacological agents that bind to specific receptor targets, this compound appears to integrate into the lipid bilayer of neurons. This integration is believed to enhance membrane fluidity and stability, which is crucial for the proper functioning of embedded ion channels that govern neuronal excitability.[1]

Studies on vestibular neurons, which are central to balance and spatial orientation, have provided significant insights into this mechanism. In animal models of vestibular dysfunction, where neurons can become abnormally hyperpolarized or depolarized, acetyl-DL-leucine has been shown to restore the membrane potential to a normal resting range of approximately -60 to -65 mV.[2][3][4] This restorative effect is pivotal in reducing the asymmetrical spontaneous activities of medial vestibular nucleus (MVN) neurons observed in acute vestibular disorders.[2][4]

The interaction with membrane phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), has been suggested as a key element of this mechanism.[5] PIP2 is a critical regulator of various ion channels, and by modulating its local environment, this compound may indirectly influence ion channel activity, thereby stabilizing the membrane potential.

Quantitative Data on Neuronal Membrane Potential Restoration

The available quantitative data from electrophysiological studies, primarily in guinea pig models, indicates a normalizing effect of acetyl-DL-leucine on aberrant neuronal membrane potentials.

| Parameter | Condition | Effect of Acetyl-DL-leucine | Reference |

| Neuronal Membrane Potential | Abnormally hyperpolarized or depolarized vestibular neurons | Restoration to a mean value of -65 to -60 mV | [2][3][4] |

Note: Specific quantitative data detailing the precise change in millivolts (mV) from the initial aberrant state to the restored potential is not extensively detailed in the reviewed literature.

Key Experimental Protocols

The following protocols are fundamental to the investigation of this compound's effects on neuronal function.

Unilateral Labyrinthectomy in Rodent Models

This surgical procedure is a widely used model to induce vestibular dysfunction and study the compensatory mechanisms and the effects of therapeutic agents like this compound.

Objective: To create a unilateral lesion of the vestibular apparatus, leading to measurable vestibular deficits.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Analgesic (e.g., meloxicam)

-

Local anesthetic (e.g., lidocaine (B1675312) hydrochloride)

-

Surgical instruments (scalpel, forceps, micro-drill)

-

Saline solution

-

Gelfoam or wax for plugging

Procedure:

-

Anesthetize the animal (e.g., rat or guinea pig) using an appropriate anesthetic.

-

Administer pre-operative analgesia.

-

Make a retroauricular incision to expose the temporal bone.

-

Using a micro-drill, carefully open the bony labyrinth, exposing the semicircular canals.

-

Aspirate the perilymph and mechanically disrupt the neuroepithelium of the semicircular canals and utricle.

-

Plug the openings of the labyrinth with Gelfoam or bone wax to prevent leakage of perilymph and cerebrospinal fluid.

-

Suture the incision and provide post-operative care, including analgesia and hydration.

-

Behavioral assessments (e.g., postural imbalance, nystagmus) are then performed at various time points post-surgery to evaluate the extent of vestibular dysfunction and the effects of treatment.

Intracellular Recording from Brainstem Slices

This electrophysiological technique allows for the direct measurement of neuronal membrane potential and firing properties in isolated brain tissue.

Objective: To record the membrane potential and electrical activity of individual vestibular nucleus neurons and assess the effects of this compound application.

Materials:

-

Vibratome for slicing brain tissue

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

-

Recording chamber

-

Micromanipulator

-

Glass microelectrodes (filled with, for example, 3 M KCl)

-

Amplifier and data acquisition system

-

This compound solution for bath application

Procedure:

-

Anesthetize and decapitate the animal (e.g., guinea pig).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Mount the brainstem on a vibratome and cut coronal slices (e.g., 300-400 µm thick) containing the medial vestibular nucleus.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least one hour.

-

Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at a physiological temperature.

-

Under visual guidance (e.g., using infrared differential interference contrast microscopy), advance a glass microelectrode to a neuron in the medial vestibular nucleus.

-

Establish a stable intracellular recording.

-

Record the resting membrane potential and spontaneous firing activity.

-

Apply this compound to the perfusion bath at known concentrations.

-

Record any changes in the membrane potential and firing characteristics of the neuron.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound Action

Caption: Proposed mechanism of this compound-mediated neuronal membrane stabilization.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical evaluation of this compound's therapeutic effects.

Broader Neuroprotective Effects

Beyond its direct effects on the neuronal membrane, research indicates that this compound confers broader neuroprotective benefits that may contribute to its therapeutic efficacy. These include:

-

Modulation of Calcium Homeostasis: this compound has been shown to normalize intracellular calcium levels, which is critical for preventing excitotoxicity and subsequent neuronal damage.[1]

-

Anti-Inflammatory Properties: The compound can attenuate neuroinflammatory responses by downregulating pro-inflammatory cytokines and inhibiting microglial activation.[1]

-

Enhancement of Mitochondrial Function: this compound may improve the efficiency of the mitochondrial electron transport chain, leading to increased ATP production and reduced oxidative stress.[1]

-

Promotion of Autophagy: Evidence suggests that this compound can restore autophagy flux, the process by which cells clear damaged components, which is often impaired in neurodegenerative diseases.

These multifaceted effects underscore the potential of this compound as a comprehensive neuroprotective agent.

Conclusion and Future Directions

N-acetyl-L-leucine represents a novel therapeutic approach for neurological disorders characterized by neuronal membrane instability. Its primary mechanism of action, centered on the direct stabilization of the neuronal membrane and the normalization of membrane potential, distinguishes it from conventional receptor-targeting drugs. The evidence, primarily from preclinical models of vestibular dysfunction, strongly supports its role in restoring normal neuronal function.

Future research should focus on obtaining more precise quantitative data on the dose-dependent effects of this compound on neuronal membrane potential in various pathological states. Elucidating the specific molecular interactions with membrane lipids and ion channels will further refine our understanding of its mechanism of action. Furthermore, clinical trials across a broader range of neurological and neurodegenerative diseases are warranted to fully explore the therapeutic potential of this promising compound. This technical guide serves as a foundational resource to support these ongoing and future research and development efforts.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. In vitro effects of acetyl-DL-leucine (tanganil) on central vestibular neurons and vestibulo-ocular networks of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of acetyl-dl-leucine in patients with cerebellar ataxia: a case series - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of N-Acetyl-L-leucine: A Technical Guide for Researchers

Abstract

N-acetyl-L-leucine (NALL), the active L-enantiomer of acetylleucine, has emerged as a promising neuroprotective agent with therapeutic potential across a spectrum of neurological disorders. This technical guide provides an in-depth overview of the current understanding of NALL's neuroprotective effects, focusing on its mechanisms of action, preclinical and clinical evidence, and detailed experimental methodologies. The multifaceted activity of NALL, including the modulation of autophagy, reduction of neuroinflammation, and enhancement of mitochondrial function, positions it as a compelling candidate for further investigation and drug development. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.

Introduction

N-acetyl-leucine has been utilized for decades in France for the treatment of vertigo and dizziness.[1] More recently, scientific investigation has unveiled its significant neuroprotective properties, particularly those of its L-enantiomer, N-acetyl-L-leucine (NALL).[2] This acetylated derivative of the essential amino acid leucine (B10760876) is orally bioavailable and readily crosses the blood-brain barrier, allowing for direct interaction with neural tissues.[3] Preclinical and clinical studies have demonstrated its efficacy in various neurological conditions, including lysosomal storage disorders like Niemann-Pick disease type C (NPC) and GM2 gangliosioses, as well as in acquired conditions such as traumatic brain injury (TBI).[2][3] This guide synthesizes the current knowledge on NALL's neuroprotective effects to facilitate further research and development.

Proposed Mechanisms of Action

The neuroprotective effects of N-acetyl-L-leucine are attributed to its influence on several key cellular pathways. While the complete picture is still under investigation, the primary mechanisms identified to date include the modulation of autophagy via the mTORC1 signaling pathway, reduction of neuroinflammation, and enhancement of mitochondrial and lysosomal function.[3][4]

Modulation of Autophagy and mTORC1 Signaling

A pivotal mechanism of NALL's action is its ability to restore autophagic flux, a critical cellular process for the degradation and recycling of damaged organelles and misfolded proteins.[3] In the context of neuronal injury, autophagy can be impaired, leading to the accumulation of toxic cellular components. NALL has been shown to partially restore this process, thereby promoting neuronal survival.[3]

This regulation of autophagy is closely linked to the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. Leucine, the parent amino acid of NALL, is a known activator of mTORC1. Its metabolite, acetyl-coenzyme A (AcCoA), promotes the acetylation of the mTORC1 component raptor, leading to mTORC1 activation and subsequent inhibition of autophagy.[5] It is hypothesized that N-acetyl-L-leucine may act as a modulator of this pathway, potentially by influencing AcCoA availability or by other, more direct means, to rebalance (B12800153) mTORC1 activity and restore neuroprotective autophagy.

Anti-Inflammatory Effects

Neuroinflammation is a hallmark of many neurodegenerative diseases and acute brain injuries, contributing significantly to secondary neuronal damage. NALL has demonstrated potent anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines and other inflammatory markers in the brain.[3] This attenuation of the inflammatory response helps to create a more permissive environment for neuronal survival and recovery.

Enhanced Mitochondrial and Lysosomal Function

Mitochondrial dysfunction and impaired lysosomal activity are common features of neurodegenerative conditions. NALL has been shown to improve mitochondrial energy metabolism and enhance lysosomal function.[4] By supporting these critical cellular processes, NALL helps to maintain cellular homeostasis and protect neurons from metabolic stress.

Preclinical Evidence

The neuroprotective effects of N-acetyl-L-leucine have been demonstrated in various preclinical models of neurological disorders.

Traumatic Brain Injury (TBI)

In a controlled cortical impact (CCI) mouse model of TBI, oral administration of NALL has been shown to significantly improve motor and cognitive outcomes.[3] This functional recovery is associated with a marked reduction in neuronal cell death and a decrease in the expression of neuroinflammatory markers in the injured cortex.[3] Furthermore, NALL treatment was found to partially restore autophagy flux, suggesting this as a key neuroprotective mechanism in the context of TBI.[3]

| Outcome Measure | Vehicle Control | N-Acetyl-L-leucine | p-value | Reference |

| Relative mRNA levels of pro-inflammatory markers (TBI vs. Sham) | [6] | |||

| iNOS (Nos2) | ~6-fold increase | ~2-fold increase | <0.05 | [6] |

| NLRP3 (Nlrp3) | ~3-fold increase | No significant increase | <0.001 | [6] |

| IL-1β (Il1b) | ~12-fold increase | ~4-fold increase | <0.001 | [6] |

| TNF (Tnf) | ~4-fold increase | ~1.5-fold increase | <0.05 | [6] |

| NOX2 (Cybb) | ~3-fold increase | No significant increase | <0.001 | [6] |

Lysosomal Storage Diseases

Preclinical studies in mouse models of Niemann-Pick disease type C1 (Npc1-/- mice) and GM2 gangliosidosis (Sandhoff disease) have shown that this compound, and specifically the L-enantiomer, can delay disease progression and extend lifespan.[2][4] In Npc1-/- mice, presymptomatic treatment with NALL delayed the onset of motor dysfunction and improved gait abnormalities.[4] The neuroprotective effects in these models are linked to the modulation of glucose and antioxidant metabolism.[4]

Clinical Evidence

The promising preclinical findings have been translated into clinical investigations, primarily in the areas of lysosomal storage diseases and cerebellar ataxias.

Niemann-Pick Disease Type C (NPC)

Several clinical studies have evaluated the efficacy of NALL in patients with NPC, a rare and progressive neurodegenerative disorder. A double-blind, placebo-controlled, crossover trial demonstrated that 12 weeks of NALL treatment resulted in a statistically significant improvement in neurological status compared to placebo, as measured by the Scale for the Assessment and Rating of Ataxia (SARA).[5][7] Long-term open-label extension studies have suggested a disease-modifying effect, with NALL treatment associated with a significant reduction in disease progression over 12 and 18 months, as measured by the NPC Clinical Severity Scale (NPC-CSS).[8][9]

| Study | Outcome Measure | Baseline (Mean ± SD) | Change with NALL (Mean ± SD) | Change with Placebo/Historical Cohort (Mean ± SD) | p-value |

| Bremova et al. (2022) [5][7] | SARA Total Score | 15.88 ± 7.50 | -1.97 ± 2.43 | -0.60 ± 2.39 | <0.001 |

| Patterson et al. (2024) [8][9] | 5-domain NPC-CSS (12 months) | 11.10 ± 4.73 | -0.27 ± 2.42 | +1.5 ± 3.1 | 0.009 |

| Patterson et al. (2024) [8][9] | 5-domain NPC-CSS (18 months) | 11.10 ± 4.73 | +0.05 ± 2.95 | +2.25 ± 4.74 | 0.023 |

Cerebellar Ataxia